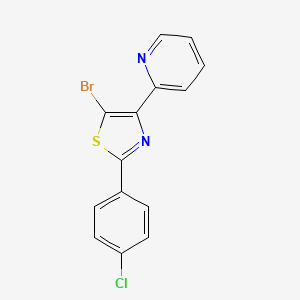
5-Bromo-2-(4-chlorophenyl)-4-pyridin-2-yl-1,3-thiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-2-(4-chlorophenyl)-4-pyridin-2-yl-1,3-thiazole is a heterocyclic compound that features a thiazole ring fused with a pyridine ring, and substituted with bromine and chlorophenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(4-chlorophenyl)-4-pyridin-2-yl-1,3-thiazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 2-bromo-4-chlorobenzaldehyde and 2-aminopyridine in the presence of a thionating agent like Lawesson’s reagent can yield the desired thiazole compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, solvents, and temperature control to facilitate the reaction. The scalability of the process is crucial for industrial applications, ensuring that the compound can be produced in large quantities efficiently .
化学反应分析
Types of Reactions
5-Bromo-2-(4-chlorophenyl)-4-pyridin-2-yl-1,3-thiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized thiazole derivatives, while coupling reactions can produce biaryl compounds .
科学研究应用
5-Bromo-2-(4-chlorophenyl)-4-pyridin-2-yl-1,3-thiazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry
作用机制
The mechanism of action of 5-Bromo-2-(4-chlorophenyl)-4-pyridin-2-yl-1,3-thiazole involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
相似化合物的比较
Similar Compounds
- 5-Bromo-2-(1-(4-chlorophenyl)-1H-pyrazol-5-yl)phenol
- 5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone
- 5-Bromo-2-(4-chlorophenyl)sulfonylaminobenzoic acid
Uniqueness
5-Bromo-2-(4-chlorophenyl)-4-pyridin-2-yl-1,3-thiazole is unique due to its specific substitution pattern and the presence of both pyridine and thiazole rings. This structure imparts distinct chemical and biological properties, making it valuable for various applications. Its ability to undergo diverse chemical reactions and its potential in drug design further highlight its uniqueness .
属性
分子式 |
C14H8BrClN2S |
|---|---|
分子量 |
351.6 g/mol |
IUPAC 名称 |
5-bromo-2-(4-chlorophenyl)-4-pyridin-2-yl-1,3-thiazole |
InChI |
InChI=1S/C14H8BrClN2S/c15-13-12(11-3-1-2-8-17-11)18-14(19-13)9-4-6-10(16)7-5-9/h1-8H |
InChI 键 |
JQPWYDRGUSZCTF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)C2=C(SC(=N2)C3=CC=C(C=C3)Cl)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















